Cross-Species TAAR1 Affinity and Functional Potency vs. Endogenous Trace Amines
RO 5166017 binds TAAR1 with sub-nanomolar to low-nanomolar affinity across four preclinical species, representing a >100-fold affinity gain over the endogenous TAAR1 ligands β-phenylethylamine (β-PEA) and p-tyramine, which activate TAAR1 only at micromolar concentrations and exhibit significant off-target aminergic receptor activity . The compound's functional potency (cAMP EC50) similarly resides in the low-nanomolar range, with maximal efficacy (Emax) reaching 81–95% of the full agonist β-PEA response at human, rat, and monkey TAAR1, and 65% at mouse TAAR1, classifying RO 5166017 as a high-efficacy partial to near-full agonist depending on species .
| Evidence Dimension | TAAR1 binding affinity (Ki) and functional potency (cAMP EC50) across species |
|---|---|
| Target Compound Data | Mouse Ki = 1.9 nM, Rat Ki = 2.7 nM, Human Ki = 31 nM, Monkey Ki = 24 nM; Mouse EC50 = 3.3 nM, Rat EC50 = 14 nM, Human EC50 = 55 nM, Monkey EC50 = 97 nM |
| Comparator Or Baseline | β-PEA and p-tyramine: EC50 values typically in the 0.5–10 µM range for TAAR1 activation; no comparable binding affinity data due to weak, non-selective interaction |
| Quantified Difference | ≥100-fold higher affinity and ≥10-fold higher functional potency relative to endogenous trace amines across all tested species |
| Conditions | [3H]RO5166017 and [3H]RO5192022 radioligand binding in HEK293 cells stably expressing recombinant mouse, rat, human, and cynomolgus monkey TAAR1; cAMP accumulation assay (Upstate/Millipore immunoassay) in the same cell lines |
Why This Matters
For experimental models spanning multiple species (e.g., mouse behavioral pharmacology, rat metabolic studies, human TAAR1-transfected cell lines), RO 5166017 provides a single, well-characterized tool compound with defined affinity at each ortholog, avoiding the confounding loss of potency that occurs with endogenous ligands and enabling cross-species data integration.
- [1] Revel FG, Moreau JL, Gainetdinov RR, et al. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proc Natl Acad Sci U S A. 2011;108(20):8485-8490. doi:10.1073/pnas.1103029108 View Source
